KIRA6

Descripción general

Descripción

KIRA6 es un inhibidor de molécula pequeña que se dirige a la actividad quinasa de la enzima 1 alfa que requiere inositol (IRE1α), un sensor clave en la vía de respuesta a proteínas desplegadas (UPR). El compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas el cáncer y las afecciones inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KIRA6 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un andamio de imidazopirazina, seguido de modificaciones del grupo funcional para lograr la actividad inhibitoria deseada. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la implementación de técnicas de purificación como la cristalización o la cromatografía para obtener el producto final en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de reacciones

KIRA6 se somete principalmente a reacciones de sustitución durante su síntesis. El compuesto está diseñado para interactuar con dominios de quinasa específicos, y su estructura química le permite formar complejos estables con estos objetivos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen solventes orgánicos como el dimetilsulfóxido (DMSO), catalizadores como el paladio sobre carbono y varios grupos protectores para asegurar reacciones selectivas. Las condiciones a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

El producto principal formado a partir de la síntesis de this compound es el andamio de imidazopirazina con grupos funcionales específicos que confieren su actividad inhibitoria. Los subproductos generalmente se eliminan mediante pasos de purificación para garantizar la eficacia y seguridad del producto final .

Aplicaciones Científicas De Investigación

KIRA6 se ha estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:

Mecanismo De Acción

KIRA6 ejerce sus efectos inhibiendo la actividad quinasa de IRE1α, un sensor clave en la vía UPR. Esta inhibición evita la activación de las vías de señalización descendentes que promueven la supervivencia celular y la proliferación en condiciones de estrés. El compuesto se une al bolsillo de unión al ATP de IRE1α, bloqueando su actividad quinasa y la actividad RNasa subsiguiente, que es crucial para el empalme del ARN mensajero de la proteína 1 de unión a la caja X (XBP1) .

Comparación Con Compuestos Similares

KIRA6 es único en su capacidad de inhibir selectivamente IRE1α sin afectar significativamente a otras quinasas. Los compuestos similares incluyen:

This compound destaca por su doble inhibición de las actividades quinasa y RNasa de IRE1α, lo que lo convierte en una herramienta versátil para estudiar la vía UPR y sus implicaciones en diversas enfermedades .

Actividad Biológica

KIRA6, a small molecule inhibitor primarily known for targeting the inositol-requiring enzyme 1 alpha (IRE1α), has garnered attention for its diverse biological activities beyond its initial characterization. This article explores the compound's mechanisms of action, its effects on various biological processes, and relevant case studies that highlight its therapeutic potential.

This compound exhibits multiple mechanisms of action, which can be categorized as follows:

- IRE1α Inhibition : this compound is a potent inhibitor of IRE1α, a key player in the unfolded protein response (UPR). This inhibition is crucial in preventing cell death induced by endoplasmic reticulum (ER) stress, thus promoting cell survival in various contexts, including cancer and inflammatory diseases .

- Impact on Leukotriene and Prostaglandin Biosynthesis : Recent studies have demonstrated that this compound significantly inhibits leukotriene biosynthesis in human phagocytes activated by lipopolysaccharide (LPS). This inhibition occurs independently of IRE1α and involves the reduction of phosphorylated cytosolic phospholipase A2 (cPLA2α), leading to decreased arachidonic acid (AA) release and subsequent leukotriene production .

- Anti-inflammatory Properties : this compound has been shown to modulate immune responses by inhibiting pro-inflammatory cytokine production. It effectively reduces NF-κB activity and AP-1 induction in response to immunogenic chemotherapy, highlighting its potential as an anti-inflammatory agent .

1. Inhibition of Leukotriene Production

A study investigated the effects of this compound on leukotriene production in human neutrophils. The results indicated that treatment with this compound led to a significant reduction in leukotriene B4 production after stimulation with LPS/fMLP. This effect was observed at concentrations as low as 1 µM, demonstrating this compound's potency in modulating inflammatory responses .

2. Effects on Mast Cells

This compound has been identified as a potent inhibitor of mast cell activation via IgE receptors. In murine models, this compound suppressed degranulation and cytokine production in bone marrow-derived mast cells (BMMCs) stimulated with allergens. Notably, this inhibition occurred independently of IRE1α, suggesting that this compound targets additional pathways involved in mast cell activation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Research Findings

This compound's biological activity extends beyond simple inhibition of IRE1α:

- Cell Survival : By inhibiting IRE1α-mediated apoptosis, this compound promotes cell survival under conditions of ER stress. This property has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers .

- Immune Modulation : The compound's ability to inhibit pro-inflammatory cytokine secretion positions it as a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions .

- Potential Off-Target Effects : While this compound was initially thought to selectively inhibit IRE1α, recent studies indicate that it may also interact with other kinases such as LYN and FYN. This raises considerations regarding the selectivity and broader implications of its use in clinical settings .

Propiedades

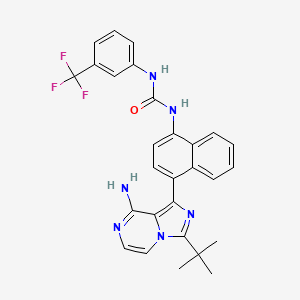

IUPAC Name |

1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHQEAFAESMMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589527-65-0 | |

| Record name | 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.